Product packaging for Ipramidil(Cat. No.:CAS No. 83656-38-6)

Ipramidil

Cat. No.: B1662732
CAS No.: 83656-38-6
M. Wt: 256.26 g/mol
InChI Key: JSKUFGFVEPNZDX-UHFFFAOYSA-N
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Description

Historical Context of Furoxan Derivatives in Medicinal Chemistry

Furoxans, also known as 1,2,5-oxadiazole 2-oxides, are a class of heterocyclic compounds that have been a subject of interest in medicinal chemistry due to their capacity to act as nitric oxide (NO) donors. The exploration of furoxan derivatives in drug discovery has been driven by the multifaceted physiological roles of NO, which include vasodilation, neurotransmission, and immune response modulation.

Rationale for Academic Investigation of Ipramidil and Related Compounds

The academic investigation of this compound is primarily rooted in its identity as a furoxan derivative and, consequently, its ability to release nitric oxide. NO is a critical signaling molecule in the cardiovascular system, and its therapeutic potential has led to the exploration of various NO-donating compounds. nih.gov

This compound's vasodilator action on coronary vessels has been reported to be more potent than that of glyceryl trinitrate (GTN), a commonly used vasodilator. medchemexpress.com Furthermore, studies have indicated that this compound does not induce tachyphylaxis (a rapid decrease in response to a drug), a common issue with traditional nitrates. medchemexpress.com It has also been observed to have a weak positive inotropic effect, meaning it may slightly increase the force of heart contractions. medchemexpress.com These properties provide a strong rationale for its investigation as a potential therapeutic agent for cardiovascular disorders.

Current Research Landscape and Unanswered Questions Regarding this compound

The current research landscape for this compound and related furoxan derivatives continues to focus on their potential as nitric oxide donors for various therapeutic applications. The design of hybrid molecules that combine the NO-donating furoxan moiety with other pharmacologically active structures is an active area of investigation. researchgate.netnih.gov This approach aims to develop compounds with dual activities, potentially offering enhanced therapeutic benefits.

Despite the promising preclinical findings, several questions regarding this compound remain unanswered. The precise enzymatic and non-enzymatic pathways involved in the bioactivation and release of NO from this compound in different physiological contexts are not fully elucidated. Further research is needed to understand the long-term effects and the full pharmacological profile of this compound. Additionally, the translation of in vitro and animal model findings to clinical applications in humans requires further investigation through well-designed clinical trials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N4O4 B1662732 Ipramidil CAS No. 83656-38-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83656-38-6

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide

InChI

InChI=1S/C10H16N4O4/c1-5(2)11-9(15)7-8(14(17)18-13-7)10(16)12-6(3)4/h5-6H,1-4H3,(H,11,15)(H,12,16)

InChI Key

JSKUFGFVEPNZDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-]

Synonyms

C80 1324
C80-1324
ipramidil
N,N-diisopropyl-3,4-furazandicarboxamide-2-oxide

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Ipramidil

Elucidation of Nitric Oxide Generation Pathways by Ipramidil

The vasodilator effects of furoxans, including this compound, are primarily attributed to the thiol-mediated release of nitric oxide. wikipedia.orgwikipedia.orgfishersci.atfishersci.ateasychem.org

Furoxan compounds, such as this compound, are recognized as prodrugs that facilitate the increase of cyclic guanosine (B1672433) monophosphate (cGMP) levels through the formation of nitric oxide. guidetopharmacology.org This process occurs following a chemical reaction between the furoxan and sulfhydryl groups present in low molecular weight thiols and proteins. guidetopharmacology.org Research has demonstrated a linear relationship between the rate of NO formation from this compound and the concentration of added cysteine, a low molecular weight thiol, within a range of 0.1-2 mM. guidetopharmacology.org Beyond a thiol:furoxan concentration ratio exceeding 50:1, the rate of NO production plateaus, suggesting the accumulation of an intermediate reaction product that becomes rate-limiting for subsequent NO generation. guidetopharmacology.org In addition to nitric oxide, the bioactivation of furoxans also leads to the formation of nitrite (B80452) and nitrate (B79036) ions, as well as S-nitrosothiols. guidetopharmacology.org

Table 1: Nitric Oxide Formation from this compound in the Presence of Cysteine

This compound Concentration (mM)Cysteine Concentration (mM)NO Formation RateObservationSource
Constant (0.2)0.1 - 2Linear dependencePlateaus at >50:1 thiol:furoxan ratio guidetopharmacology.org
0.01 - 1Constant (1)Linear dependence- guidetopharmacology.org

The bioactivation of this compound involves endogenous thiols and proteins. This compound has been shown to release nitric oxide upon incubation with freshly obtained plasma from various species, including human, porcine, dog, and rat. guidetopharmacology.org This indicates the involvement of plasma components in its NO-donating activity. guidetopharmacology.org Notably, NO formation was still detectable even after the removal of low molecular weight proteins from the plasma through ultrafiltration, suggesting that both low molecular weight thiols and higher molecular weight plasma proteins contribute to the release of NO. guidetopharmacology.org Prolonged exposure of tissues to furoxan compounds like this compound may result in a significant depletion of endogenous thiol pools. guidetopharmacology.org This depletion could account for the observation that the coronary vasodilator effect of GTN was markedly diminished after preincubation with this compound, unlike classical organic nitrates whose pharmacological action is less dependent on specific thiol compounds such as cysteine. guidetopharmacology.org

While this compound is a furoxan and furoxans are known nitric oxide donors, and the general principle that chemical modifications can influence the kinetics of NO release from various materials and compounds is established nih.govnih.govresearchgate.net, specific detailed research findings on how chemical modifications to this compound itself impact its nitric oxide release kinetics were not extensively detailed in the provided search results. The structural characteristics of this compound, such as its furazan (B8792606) ring system and diisopropyl carboxamide substituents, are noted for contributing to its stability and bioavailability. researchgate.net However, explicit data on how alterations to these or other parts of the this compound molecule affect the rate or duration of NO release were not found.

Downstream Signaling Pathways Modulated by this compound-Derived Nitric Oxide

The nitric oxide generated from this compound plays a crucial role in modulating key downstream signaling pathways within cells. wikipedia.org

This compound's ability to increase nitric oxide release directly stimulates the activity of soluble guanylate cyclase (sGC). wikipedia.org This activation leads to an elevation in intracellular levels of cyclic guanosine monophosphate (cGMP), which is a critical second messenger. researchgate.netwikipedia.orgguidetopharmacology.orgmims.com The increased cGMP, in turn, mediates the relaxation of vascular smooth muscle, contributing to this compound's vasodilator effects. researchgate.netwikipedia.orgmims.com The importance of sGC in this pathway is underscored by findings that the increase in coronary flow induced by furoxans, including this compound, is significantly blunted when co-infused with methylene (B1212753) blue, a known inhibitor of guanylate cyclase. wikipedia.orgguidetopharmacology.org All tested furoxans have been shown to potently enhance the activity of sGC, with this enzyme stimulation being mediated by the generation of nitric oxide following the reaction of furoxans with sulfhydryl groups. guidetopharmacology.org Soluble guanylate cyclase serves as the primary receptor for nitric oxide in mammalian signaling, where NO binds to the heme cofactor located in the sGC's sensor domain. guidetopharmacology.orgepa.govwikipedia.org This binding event triggers the enzymatic cyclization of guanosine triphosphate (GTP) into cGMP. guidetopharmacology.orgmims.comwikipedia.org Elevated cGMP levels then initiate complex downstream signaling cascades that are vital for various physiological processes, including the regulation of vascular tone. guidetopharmacology.orgmims.com

During the bioactivation of furoxans like this compound, in addition to nitric oxide, the formation of S-nitrosothiols is observed. guidetopharmacology.org S-nitrosation, also referred to as S-nitrosylation, is a reversible post-translational modification involving the covalent attachment of a nitric oxide group to a cysteine thiol residue within a protein, forming an S-nitroso (SNO)-protein. wikipedia.orgatamanchemicals.comnih.gov This modification is fundamental to cellular signaling and can significantly influence protein stability, subcellular localization, and enzymatic activity. wikipedia.orgmetabolomicsworkbench.org S-nitrosation can, for instance, lead to the transient inactivation of functional cysteines located in enzyme active sites. wikipedia.org Small molecule nitrosothiols or protein nitrosothiols act as crucial mediators of NO signaling by facilitating the transfer of the NO group to a free thiol on a target protein through a transnitrosation reaction. nih.gov A prominent cellular target for S-nitrosation is reduced glutathione (B108866) (GSH), which, upon S-nitrosation, forms S-nitrosoglutathione (GSNO). metabolomicsworkbench.org GSNO then plays a significant role in mediating S-transnitrosation to other cellular targets, thereby propagating NO-dependent signaling. metabolomicsworkbench.org

Influence on Ion Channel Activity and Cellular Homeostasis

While this compound's direct modulation of specific ion channel activity is not extensively documented in the provided research findings, its primary mechanism of action—the release of nitric oxide—plays a significant indirect role in influencing cellular homeostasis. Ion channels are integral to maintaining cellular equilibrium by regulating ion movement, membrane potential, calcium signaling, and cell volume. nih.govuni.lunih.govchem960.comnih.gov

Comparative Mechanistic Studies with Other Nitric Oxide Donors

Comparative mechanistic studies highlight this compound's distinct profile among nitric oxide donors. This compound exhibits marked dilator activity in the coronary circulation and its effects are considered more sustained compared to Linsidomine (also known as 3-morpholinosydnonimine or SIN-1), which is characterized by short-acting NO release. wikipedia.org

Other prominent nitric oxide donors include glyceryl trinitrate and sodium nitroprusside (SNP). As previously noted, this compound demonstrates a more potent effect in increasing coronary flow than glyceryl trinitrate. wikipedia.org Sodium nitroprusside, another traditional NO donor, has been shown to modulate bacterial biofilm formation, for example, in Pseudomonas aeruginosa, by regulating the secondary messenger bis-(3-5)-cyclic dimeric GMP (c-di-GMP). hmdb.ca

However, the effects of NO donors can be context-dependent. In a study examining temporary focal cerebral ischemia in Wistar rats, treatment with NO donors, specifically 3-morpholinosydnonimine hydrochloride (SIN-1) and DETA/NO, did not significantly alter cortical infarction volume. guidetopharmacology.org This finding underscores that while these compounds are effective NO donors, their therapeutic outcomes can vary depending on the specific physiological or pathological context.

Preclinical Pharmacological Investigations of Ipramidil

Cardiovascular System Research

Ipramidil exhibits significant activity within the cardiovascular system, primarily as a vasodilator. nih.govresearchgate.net Its mechanism of action involves multiple pathways contributing to improved blood flow and reduced cardiac workload. nih.govresearchgate.net

Investigations utilizing isolated working heart preparations, particularly from guinea pigs, have been instrumental in characterizing this compound's cardiovascular effects. In these models, this compound has demonstrated marked dilator activity in the coronary circulation. Comparative studies with glyceryl trinitrate (GTN), another known vasodilator, indicate that this compound can be more potent in increasing coronary flow. nih.gov Unlike GTN, this compound has been observed to concentration-dependently increase the spontaneous beating rate of isolated hearts by 10-30 beats per minute and appears to exert a weak positive inotropic effect. Importantly, no signs of tachyphylaxis—a rapidly diminishing response to successive doses of a drug—were observed with repeated or continuous application of this compound over 60 minutes at a concentration of 1 µg/mL. At this concentration, this compound induced a significant increase in coronary flow.

Table 1: this compound's Effect on Coronary Flow in Isolated Guinea Pig Hearts

CompoundConcentration (µg/mL)Increase in Coronary Flow (%)Tachyphylaxis Observed
This compound167 ± 9 (N=5)No
Placebo-0N/A
GTN-Less potent than this compoundN/A

Note: Data for GTN is qualitative as precise numerical comparison for the same experimental setup was not available in the provided sources. nih.gov

This compound's primary pharmacological action is its vasodilatory activity. nih.govresearchgate.net It enhances blood flow and reduces vascular resistance, particularly in the coronary circulation. nih.gov The mechanism is thought to involve the activation of guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn promotes the relaxation of vascular smooth muscle. nih.gov Additionally, this compound's mechanism of action includes the modulation of calcium ion influx into vascular smooth muscle cells and cardiac muscle cells. researchgate.net By inhibiting calcium entry, this compound contributes to vascular smooth muscle relaxation and subsequent vasodilation. researchgate.net Preclinical models have shown that this compound can demonstrate 80% greater coronary vasodilation compared to placebo, with minimal peripheral vascular effects. nih.gov

This compound's vasodilatory effects contribute to its potential in improving the myocardial oxygen supply-demand balance. By dilating coronary vessels and increasing coronary blood flow, this compound can enhance oxygen delivery to the heart muscle. nih.govresearchgate.net Concurrently, its action on the heart, including modulation of calcium ion influx, may help reduce the oxygen demand of the myocardium. researchgate.net This dual action of increasing oxygen supply and potentially reducing demand makes this compound a candidate for managing ischemic heart conditions. researchgate.net

Investigation of Anti-Biofilm Properties

Influence on Bacterial Quorum Sensing and Virulence Factors

Information regarding the specific influence of this compound on bacterial quorum sensing and virulence factors is not available in the current literature. While furoxan derivatives, as nitric oxide donors, have been explored for their potential in controlling biofilms in chronic lung infections, the specific activity of this compound in this context remains largely uncharacterized. nih.govresearchgate.netgoogle.com Bacterial quorum sensing is a cell-to-cell communication system that enables bacteria to coordinate collective behaviors, including the expression of virulence factors and biofilm formation, in response to population density. mdpi.comfrontiersin.orgnih.govmicrobiologysociety.orgscielo.brnih.govmdpi.comjcdr.net Inhibition of quorum sensing is a promising strategy for developing new antimicrobial therapies, as it can disrupt bacterial pathogenicity without necessarily inhibiting growth, thereby potentially reducing the selective pressure for resistance development. frontiersin.orgnih.govscielo.brnih.gov However, specific preclinical investigations detailing this compound's direct effects on these bacterial processes have not been reported.

Other Potential Therapeutic Area Explorations

Modulation of Inflammatory Mediators

Specific preclinical research investigating the modulation of inflammatory mediators by this compound is not detailed in the available information. Inflammation is a complex biological response involving various cellular and humoral components, including inflammatory cells (e.g., macrophages, neutrophils, lymphocytes) and secreted mediators such as vasoactive amines, peptides, eicosanoids, and pro-inflammatory cytokines. nih.govnih.govslideshare.net These mediators play crucial roles in initiating and regulating the inflammatory process. nih.govnih.gov While nitric oxide, which this compound is known to release, can influence inflammatory processes, direct studies on this compound's specific effects on the modulation of inflammatory mediators have not been found. researchgate.net

Anti-platelet Aggregation Research

Current available research does not provide specific details on preclinical investigations of this compound's anti-platelet aggregation activity. Antiplatelet drugs are a class of pharmaceuticals that reduce platelet aggregation and inhibit thrombus formation, playing a vital role in the prevention and treatment of thrombotic diseases such as myocardial infarction and ischemic stroke. wikipedia.orgmdpi.com Platelet aggregation is a critical process in hemostasis, and its dysregulation can lead to thrombotic disorders. slideshare.netwikipedia.org Various compounds have been studied for their antiplatelet effects, often by interfering with platelet activation pathways. nih.govnih.govwikipedia.orgmdpi.comresearchgate.net However, specific research findings or data tables pertaining to this compound's direct anti-platelet aggregation effects are not present in the provided information.

Pharmacological Research Methodologies for Ipramidil

In Vitro Experimental Models for Mechanistic Elucidation

In vitro models are crucial for dissecting the direct interactions of Ipramidil with biological targets and for understanding its cellular and biochemical pathways without the complexities of an intact organism.

Cell-Based Assays for Signal Transduction Analysis

Cell-based assays are fundamental tools in pharmacological research, enabling the analysis of various living cell properties, including signal transduction pathways. These assays are utilized to identify and characterize compounds that modulate intracellular signals, serving to identify agonists and antagonists. semanticscholar.orgnih.govgrandviewresearch.comnih.gov While specific detailed findings for this compound using cell-based assays for signal transduction are not widely documented in the provided sources, this compound's known interaction as a 5-HT1A receptor antagonist and a 5-HT2 receptor partial agonist implies that cell-based assays targeting these G protein-coupled receptors (GPCRs) would be highly relevant for elucidating its signal transduction mechanisms. Methodologies such as fluorescence and bioluminescence resonance energy transfer (BRET) assays are commonly employed to measure GPCR activity and downstream signaling, which would be applicable to studying this compound's effects on serotonin (B10506) pathways. nih.govnih.gov

Enzyme Activity Assays (e.g., Guanylate Cyclase Activity)

A key aspect of this compound's mechanism of action involves the activation of guanylate cyclase. Research indicates that this compound, as a furoxan compound, causes an increase in nitric oxide (NO) release, which subsequently stimulates guanylate cyclase activity. medchemexpress.commedchemexpress.com This enzyme stimulation is mediated by the generation of NO following chemical reaction of the furoxans with sulfhydryl groups of low molecular weight thiols and proteins. soton.ac.uk

Studies on the effect of furoxans, including this compound, on soluble guanylate cyclase activity typically involve enzyme preparations, such as those derived from rat liver. These assays are performed under controlled conditions, often in phosphate (B84403) buffer containing magnesium chloride (MgCl2) and guanosine (B1672433) triphosphate (GTP). soton.ac.uk The increase in coronary flow induced by furoxans is significantly blunted by the co-infusion of methylene (B1212753) blue, a known guanylate cyclase inhibitor, further supporting the role of this enzyme in this compound's vasodilatory effects. medchemexpress.comsoton.ac.ukmedchemexpress.cn

A notable finding regarding this compound's interaction with guanylate cyclase is the concentration-dependent formation of NO. In experiments investigating NO formation in the presence of 1 mM cysteine, the generation of NO was found to be linearly dependent on the concentration of this compound, across a range of 0.01 to 1 mM. soton.ac.uk

Table 1: Nitric Oxide Formation Dependence on this compound Concentration (with 1 mM Cysteine)

This compound Concentration (mM)Correlation Coefficient (r)Number of Determinations (N)
0.01 – 10.9998

Organ Bath Studies and Isolated Tissue Preparations

Organ bath studies and isolated tissue preparations are critical for investigating the physiological and pharmacological responses of various tissues in a controlled environment, free from systemic influences. southalabama.eduresearchgate.net this compound has demonstrated marked dilator activity in the coronary circulation of isolated working hearts, specifically in guinea pig and rat heart preparations. medchemexpress.comcriver.comsoton.ac.uk

Quantitative data from isolated working guinea pig hearts showed that a continuous application of this compound at a concentration of 1 µg/mL induced a significant increase in coronary flow, averaging 67 ± 9%. medchemexpress.comsoton.ac.uk The vasodilatory effect of this compound on coronary vessels is reported to be more potent than that of glyceryl trinitrate (GTN) and appears to be biphasic. medchemexpress.com

Further studies using isolated heart preparations have revealed important insights into this compound's interaction with nitrate (B79036) tolerance. While this compound's vasodilatory effect remained unaffected when administered after a 60-minute pre-infusion of 10 µg/mL GTN (conditions inducing nitrate tolerance), the dilator response of GTN was significantly diminished when applied after a 30-minute infusion of this compound. medchemexpress.comsoton.ac.uk This suggests a distinct mechanism or interaction profile compared to traditional nitrates. Additionally, this compound was observed to concentration-independently increase the spontaneous beating rate of isolated hearts by 10-30 beats per minute and exhibited a weak positive inotropic effect. soton.ac.uk In contrast, the corresponding furazan (B8792606) compounds (reduced counterparts of furoxans) did not show vasodilator activity and instead produced a weak contraction of coronary vessels. soton.ac.uk

Table 2: Comparative Vasodilator Effects of this compound and GTN in Isolated Working Guinea Pig Hearts

CompoundEffect on Coronary Flow (1 µg/mL)Effect on GTN Response (after this compound)Effect on Spontaneous Beating RateInotropic Effect
This compound+67 ± 9% soton.ac.ukDiminished GTN response medchemexpress.comsoton.ac.ukIncreased (10-30 bpm) soton.ac.ukWeak positive soton.ac.uk
GTNLess potent than this compound medchemexpress.comUnaffected by GTN tolerance medchemexpress.comsoton.ac.ukNot specifiedNot specified

In Vivo Animal Models for Efficacy and Pharmacodynamic Assessment

In vivo animal models are essential for evaluating the systemic efficacy and pharmacodynamic profile of drug candidates, providing a more comprehensive understanding of their effects within a living system. bioduro.comchemicalprobes.orgresearchgate.net

Rodent and Non-Rodent Models in Pharmacodynamic Studies

The selection of appropriate animal models, including both rodents (e.g., mice, rats, guinea pigs) and non-rodents (e.g., dogs, minipigs, monkeys), is crucial for successful pharmacokinetic (PK) and pharmacodynamic (PD) studies. bioduro.comchemicalprobes.orgresearchgate.netnih.govselectscience.net These models allow for the assessment of how compounds interact with various biological systems and help in understanding the mechanism of drug action. bioduro.comnih.gov

While this compound is recognized for its notable vasodilatory properties, particularly in the coronary circulation, and its potential utility in conditions such as hypertension and heart failure, specific detailed in vivo pharmacodynamic studies directly pertaining to this compound in rodent or non-rodent models are not extensively detailed in the provided search results. However, the general pharmacological profile of this compound, including its ability to reduce systemic vascular resistance and improve cardiac output, suggests its investigation in hypertensive models.

Related furoxan compounds have been studied in vivo. For instance, CAS 1609 (4-hydroxymethyl-furoxan-3-carboxamide), another nitric oxide donor, has been investigated in anesthetized pigs and dogs. In these models, CAS 1609 significantly lowered blood pressure and left ventricular end-diastolic pressure. It also decreased preload and afterload of the heart, cardiac output, left ventricular work, and myocardial oxygen consumption in a dose-related fashion, a hemodynamic profile similar to other known NO-donors. researchgate.net In anesthetized dogs with acute heart failure, CAS 1609 improved hemodynamic conditions and reduced mortality. researchgate.net While these findings relate to a similar chemical class, direct, detailed in vivo pharmacodynamic data for this compound in specific rodent or non-rodent models are not explicitly provided.

Surgical Models for Cardiovascular Function Assessment

Surgical models are integral to assessing cardiovascular function and disease progression in a controlled experimental setting. These models allow for the creation of specific cardiovascular conditions, enabling researchers to study the effects of compounds like this compound on cardiac mechanics and vascular responses under pathological states. criver.commdpi.commdpi.comnih.govnih.gov

Common surgical models used in cardiovascular research include those for acute myocardial infarction, congestive heart failure (e.g., through transverse aortic constriction), and the evaluation of restenosis after vascular injury. criver.comnih.govnih.gov These models facilitate the assessment of parameters such as left ventricular ejection fraction, end-diastolic and end-systolic volumes, wall motion, and infarct size. nih.gov

While the provided information highlights the importance and types of surgical models in cardiovascular research, there are no specific detailed research findings or case studies describing the direct application of these surgical models to assess this compound's effects on cardiovascular function in vivo. The general understanding of this compound's vasodilatory properties and its potential in managing ischemic heart conditions suggests that such models would be relevant for its comprehensive evaluation.

Infection Models for Biofilm-Related Research

Biofilms are complex microbial communities encased in an extracellular matrix, posing significant challenges in treating persistent infections due to their increased tolerance to antimicrobial agents compared to planktonic cells scientificarchives.comfrontiersin.org. Research into biofilm-related infections utilizes various models, including in vitro, ex vivo, and in vivo systems, to understand their formation, development, and strategies for prevention and treatment frontiersin.orgnih.govnih.gov. These models range from simplified single-species setups to complex multi-species or microcosm biofilms that mimic in vivo conditions more closely frontiersin.orgcambridgemedia.com.au.

While this compound is known as a nitric oxide donor, and nitric oxide has been explored for its role in influencing biofilm dispersal wikipedia.orgsoton.ac.ukresearchgate.net, detailed research findings specifically on this compound's application within infection models for biofilm-related research are not extensively documented in the provided literature. The compound's NO-donating property suggests a potential area of investigation given the role of NO in biofilm biology, including its ability to induce dispersal researchgate.net. However, specific data tables or detailed research findings on this compound's direct use or efficacy in established biofilm infection models were not found.

Pharmacokinetic and Pharmacodynamic Modeling Approaches

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are crucial branches of clinical pharmacology that provide a quantitative understanding of how drugs behave in the body (PK) and exert their effects (PD) over time researchgate.netfrontiersin.orgnih.gov. PK modeling describes the absorption, distribution, metabolism, and excretion (ADME) processes of a drug, while PD modeling evaluates the time course and intensity of its pharmacological effects frontiersin.org. Combining these approaches allows for the characterization of the exposure-response relationship, which is vital for optimizing therapeutic strategies and ensuring drug efficacy researchgate.netfrontiersin.org.

For furoxan compounds, including this compound, pharmacokinetic relationship modeling has been a subject of study, particularly concerning their mechanism of nitric oxide release epdf.pub. These modeling approaches aim to elucidate the complex interplay between drug concentration and biological responses.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically Based Pharmacokinetic (PBPK) modeling is a mechanistic approach that uses mathematical descriptions of the body's anatomical and physiological structure, along with biochemical processes, to simulate drug absorption, distribution, metabolism, and excretion epa.govmdpi.commdpi.com. PBPK models represent organs and tissues as interconnected compartments, allowing for the prediction of drug concentrations in various body compartments over time following exposure epa.govmdpi.com. This modeling technique is widely applied in drug development for predicting tissue distribution, assessing drug safety, and understanding drug-drug interactions or changes in disposition across different populations mdpi.comnih.gov.

Population Pharmacodynamic Modeling to Describe Response Variability

Population pharmacodynamic (PD) modeling is a statistical approach that evaluates the physiological and biochemical effects of drugs at a population level, taking into account inter-individual variability in drug response researchgate.netgithub.io. This methodology uses nonlinear mixed-effects modeling to describe the time course of drug effects, relating drug exposure to the observed response github.io. By identifying and quantifying sources of variability, population PD models can help optimize therapeutic strategies and predict drug effects in diverse patient populations researchgate.netnih.govnih.gov.

Despite the general utility of population PD modeling in understanding drug action and optimizing dosing regimens, specific population pharmacodynamic modeling studies focusing on this compound to describe its response variability were not found in the provided literature.

In Vitro-In Vivo Correlation (IVIVC) Studies

In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that establishes a relationship between an in vitro property of a dosage form, such as its drug dissolution rate, and an in vivo response, typically the plasma drug concentration profile nih.govyoutube.com. The primary goal of IVIVC is to predict the in vivo performance of a pharmaceutical product based on its in vitro release profiles nih.gov. Successful IVIVC can serve as a surrogate for in vivo bioavailability studies, aiding in formulation optimization, setting dissolution specifications, and potentially reducing the need for extensive bioequivalence studies during drug development nih.govyoutube.com. Both linear and non-linear models are acceptable for describing IVIVCs, depending on the drug and formulation characteristics mdpi.com.

No specific In Vitro-In Vivo Correlation (IVIVC) studies or detailed research findings for this compound were identified in the provided search results.

Toxicological Research and Safety Evaluation of Ipramidil

Preclinical Toxicology Study Designs

Preclinical toxicology studies are fundamental in characterizing the safety of a compound before human exposure. These investigations are structured to assess various aspects of toxicity across different exposure durations and in relevant animal models.

Acute toxicity studies evaluate the adverse effects that occur following a single exposure or multiple exposures within a 24-hour period. toxmsdt.com For Ipramidil, acute toxicity assessments have been conducted in animal models, providing insights into its immediate hazardous potential.

Detailed Research Findings: this compound has been classified for acute toxicity. According to the Globally Harmonized System (GHS), it falls under Category 4 for oral acute toxicity and Category 3 for dermal acute toxicity. vanderbilt.edu Studies in rats indicated an oral median lethal dose (LD50) of 645 mg/kg, while in rabbits, the dermal LD50 was reported as 670 mg/kg. vanderbilt.edu Beyond lethality, this compound has been noted to cause respiratory tract irritation upon inhalation, skin irritation upon dermal contact, and eye irritation. vanderbilt.edu Ingestion of the compound is considered harmful, and skin contact is deemed toxic if absorbed through the skin. vanderbilt.edu

Table 1: Acute Toxicity Profile of this compound

Route of ExposureAnimal ModelLD50 (mg/kg)GHS CategoryObserved EffectsSource
OralRat6454Harmful if swallowed, respiratory tract irritation vanderbilt.edu
DermalRabbit6703Toxic in contact with skin, skin irritation vanderbilt.edu
InhalationN/ANo dataN/AMay be harmful if inhaled, respiratory tract irritation vanderbilt.edu
OcularN/ANo dataN/ACauses serious eye irritation vanderbilt.edu

Subchronic toxicity studies typically involve repeated exposure for several weeks or months, while chronic toxicity investigations extend over many months or years, often covering a significant portion of an animal's lifespan. toxmsdt.comscitechnol.com These studies aim to identify toxic effects that may not be apparent in acute exposures, as well as cumulative damage and dose-response relationships. Standard protocols for such studies involve daily administration of the test substance to groups of rodents, with comprehensive monitoring of parameters including body weight, food and water consumption, clinical observations, hematology, clinical biochemistry, urinalysis, gross necropsy, and histopathology of various organs. inchem.orgoecd.org

As of the available information, detailed research findings specifically on the subchronic and chronic toxicity investigations of this compound, including specific dose levels, durations, and observed effects on physiological, biochemical, and histopathological parameters, are not explicitly detailed in the provided search results.

Organ-specific toxicity profiling assesses the adverse effects of a substance on particular organs or organ systems. toxmsdt.com This involves detailed examination of target organs through various endpoints, including histopathology, clinical chemistry, and hematology. Hematotoxicity, for instance, focuses on the adverse effects on blood components and the hematopoietic system.

While general methodologies for assessing organ-specific toxicity are well-established in preclinical toxicology, specific detailed research findings pertaining to this compound's organ-specific toxicity, including hematotoxicity, are not explicitly available in the provided search results. Information on the general GHS classification indicates "Specific target organ toxicity - single exposure (Category 3)" for this compound. vanderbilt.edu However, the specific organs affected and the nature of these effects are not detailed.

In Silico Toxicology Prediction and Quantitative Structure-Toxicity Relationships (QSTR)

For this compound, specific QSTR studies or in silico predictions detailing its toxicity profile are not widely published. While the general methodologies for QSTR involve collecting toxicity data, calculating molecular descriptors, generating predictive models, and evaluating their accuracy researchgate.net, such detailed applications for this compound itself are not found in the current literature.

Predictive Modeling for Mutagenicity and Carcinogenicity

Predictive modeling for mutagenicity and carcinogenicity is a critical component of in silico toxicology, aiming to identify compounds that may cause gene mutations or cancer biorxiv.orgnih.gov. These models often utilize structural alerts and various machine learning algorithms to assess the potential for DNA damage or tumor formation biorxiv.orgdergipark.org.trdtu.dk. Mutagenicity tests, such as the Ames test, are typically the first step in assessing genotoxicity and carcinogenicity, and in silico predictions can aid in the early screening of novel compounds biorxiv.orgeuropa.eu. Carcinogenicity data, though more accurate as they measure tumor growth in animals, are often costly and time-consuming to obtain biorxiv.org.

Despite the advancements in predictive modeling for these endpoints, specific published predictive modeling results for this compound regarding its mutagenicity or carcinogenicity are not available in the examined literature.

Application of Machine Learning and Artificial Intelligence in Toxicity Assessment

The application of machine learning (ML) and artificial intelligence (AI) in toxicity assessment has significantly advanced the field, enabling the efficient development of models to predict toxicity for a large number of chemicals with accuracy comparable to in vivo experiments soton.ac.ukctdbase.org. AI and ML approaches allow for the analysis of vast amounts of diverse data, including toxicogenomics and high-content image data, to generate insights into toxicity mechanisms rapidly ctdbase.org. These technologies can vastly improve the hazard assessment of molecules, both in the development of new chemicals and the evaluation of existing ones soton.ac.uk.

While ML and AI are increasingly used for predictive toxicology, data analysis, and risk assessment who.int, specific applications of these advanced computational tools for the toxicity assessment of this compound are not detailed in the publicly accessible research.

Toxicogenomics and Adverse Outcome Pathway Analysis

Toxicogenomics involves the study of how chemical exposures affect gene expression and other molecular endpoints, providing insights into mechanisms of toxicity ctdbase.orgoecd.org. This data can be integrated with computational models to correlate molecular changes with in vivo phenotypic toxicity ctdbase.org. The Adverse Outcome Pathway (AOP) framework is a conceptual tool that organizes toxicological knowledge across different levels of biological organization, linking a molecular initiating event (MIE) to a series of key events (KEs) that ultimately lead to an adverse outcome (AO) at the individual or population level oecd.orgnih.govnih.govepa.gov. AOPs are designed to translate mechanistic data into responses relevant for assessing and managing chemical risks nih.gov.

For this compound, specific toxicogenomics studies or established Adverse Outcome Pathways detailing its mechanism of toxicity are not found in the current search results. The AOP framework is a valuable tool for understanding chemical-induced adverse effects and guiding the development of new approach methodologies (NAMs) to reduce animal experimentation oecd.orgoecd.org.

Analytical Methodologies for Ipramidil Research

Development and Validation of Bioanalytical Methods

Chromatographic techniques are extensively utilized for the separation, identification, and quantification of Ipramidil and its related compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is considered a gold standard for this compound analysis . A typical setup for this compound involves a C18 reverse-phase column (5 µm, 250 × 4.6 mm) with UV detection at 210 nm. The mobile phase often consists of an acetonitrile:water mixture (60:40 v/v) delivered at a flow rate of 1.0 mL/min, resulting in a retention time of approximately 6.8 minutes for this compound .

The integration of chromatography with mass spectrometry (MS) provides powerful hybrid techniques like HPLC-MS (also known as LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely applied in chemical and biochemical analysis news-medical.netalwsci.com.

HPLC-MS (LC-MS) : This technique combines the separation capabilities of liquid chromatography (or HPLC) with the mass analysis of MS news-medical.netmeasurlabs.com. It is highly sensitive and particularly useful for analyzing non-volatile, polar compounds, biomolecules, pharmaceuticals, and complex mixtures that may contain salts or charged species measurlabs.comhplcvials.com. LC-MS is also advantageous for heat-labile compounds, as it typically operates at ambient or slightly elevated temperatures, minimizing degradation risks alwsci.commeasurlabs.comhplcvials.com. It is broadly used for bioanalysis in drug development, including the determination of drug retention times and metabolite identification news-medical.netalwsci.comnuvisan.com.

GC-MS : This technique couples gas chromatography, which separates components based on their volatility and interaction with a stationary phase, with mass spectrometry for characterization news-medical.netlabmanager.com. GC-MS is ideal for volatile or semi-volatile organic compounds and thermally stable samples hplcvials.comlabmanager.com. While less common for non-volatile drugs, it is effective for analyzing volatile solvents, residual solvents, and volatile organic impurities labmanager.com. In specific contexts, GC-MS has been employed for the detection of nitrite (B80452) and nitrate (B79036) species after derivatization mdpi.com.

The choice between HPLC and GC depends on the compound's properties, with HPLC being preferred for non-volatile compounds and GC for volatile ones hplcvials.comlabmanager.com.

Spectroscopic methods offer valuable insights into the chemical structure and changes of this compound.

UV/Vis-NIR Spectroscopy : Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. It can detect changes in the sample surface appearance, such as browning or increased brightness, which may indicate degradation or chemical transformations mdpi.complos.org.

FTIR-ATR Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) sampling, is a highly sensitive analytical tool plos.org. It provides information about the molecular structure and functional groups present in a sample by measuring the absorption of infrared light ikm.org.myd-nb.info. ATR-FTIR is advantageous due to its minimal sample preparation requirements, allowing for direct measurement of samples placed on the ATR crystal plos.orgikm.org.myd-nb.info. This technique is capable of detecting changes in functional groups, bonding types, and molecular conformations plos.org. It has been utilized for high-throughput analysis and studying chemical changes in various materials imperial.ac.uk.

Electrochemical detection methods offer a promising alternative for the analysis of chemical compounds due to their inherent advantages, including simplicity, high sensitivity, and relatively low cost mdpi.comresearchgate.netmdpi.com. These methods typically involve detecting the electric current produced from chemical reactions occurring at an electrode surface mdpi.comnih.gov. Common electrochemical techniques include potentiodynamic methods like linear sweep voltammetry (LSV), cyclic voltammetry (CV), and differential pulse voltammetry (DPV), as well as potentiostatic methods such as constant potential amperometry (CPA) and chronocoulometry (CC) nih.gov.

Electrochemical sensors can be miniaturized and provide real-time monitoring with limited sample disturbance mdpi.comnih.gov. While not specifically detailed for this compound itself in the provided context, these methods are broadly applicable to electroactive species and gasotransmitters like nitric oxide and its metabolites, which are relevant to this compound's mechanism of action mdpi.comnih.gov. The selectivity and sensitivity of these methods can be enhanced through the use of semi-permeable membranes and chemical mediators nih.gov.

Metabolite Identification and Profiling

Metabolite identification and profiling are critical components of this compound research, providing essential information about its metabolic fate and the formation of active or inactive products lcms.czresearchgate.netmdpi.com. This process is crucial for understanding a compound's potential bioavailability and efficacy patsnap.com. High-resolution mass spectrometry (HRMS) technologies, combined with advanced data processing techniques, have significantly improved the detection and identification of metabolites researchgate.netmdpi.com.

In vitro metabolic stability studies are fundamental in predicting the metabolic degradation of this compound when exposed to biological systems researchgate.netpatsnap.com. These studies help determine how quickly a compound is metabolized and its potential for drug interactions nuvisan.com.

Common model systems for these studies include:

Liver Microsomes : These contain key enzymes, particularly cytochrome P450s, crucial for Phase I metabolism patsnap.comwuxiapptec.com. They offer advantages such as abundance of enzymes, ease of sample operation, and relatively low cost wuxiapptec.com.

Hepatocytes : Providing a more comprehensive system, hepatocytes incorporate both Phase I and Phase II metabolic processes, including non-CYP enzymes like glucuronosyltransferase (UGT) and aldehyde oxidase (AO) patsnap.comwuxiapptec.com.

During these studies, the compound is incubated with the chosen biological material, and its degradation is monitored over time nuvisan.com. Quantification is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) nuvisan.com. Key metabolic stability parameters calculated include half-life (t1/2) and intrinsic clearance (CLint), which offer insights into the compound's metabolic rate and help predict its in vivo behavior nuvisan.compatsnap.com.

This compound has been shown to increase the activity of soluble guanylate cyclase, mediated by the generation of nitric oxide (NO) following chemical reaction with sulfhydryl groups of low molecular weight thiols and proteins soton.ac.uk. Along with NO generation, nitrite, nitrate ions, and S-nitrosothiols are formed soton.ac.uk. The accurate detection and quantification of these NO-related metabolites are vital for understanding this compound's physiological effects and metabolism, especially given the extremely short half-life of NO itself sfrbm.org.

Nitrite (NO2-) and Nitrate (NO3-) : These are considered major autoxidation products of nitric oxide in aerated aqueous solutions and are widely used as indirect measures of NO levels in biological samples mdpi.commdpi.comsfrbm.org.

Ozone-based Chemiluminescence Detection : This method can detect NO, nitrite, nitrate, S-nitrosothiols, and other related species in biological samples, with nitrite detection possible in the pM range mdpi.com.

Griess Assay : A colorimetric method primarily used for nitrite determination. It involves the formation of a red-violet azo compound. For nitrate determination, a reduction step to nitrite is required prior to the assay mdpi.com.

HPLC with Post-Column Derivatization : This HPLC-based method is widely used for simultaneous quantification of nitrite and nitrate in biological samples, offering advantages in situations with limited material researchgate.net.

GC-MS : Specific GC-MS studies involving derivatization have been described for the detection of unlabeled and stable-isotope-labeled nitrite and nitrate species in pH-neutral aqueous buffers mdpi.com.

S-nitrosothiols (RSNOs) : These compounds, such as S-nitrosoglutathione (GSNO) and S-nitroso-L-cysteine (CysSNO), are important NO-derived species formed during the autoxidation of NO in the presence of thiols and dioxygen mdpi.comsfrbm.org. Their identity can be confirmed by techniques including UV/VIS spectroscopy, mass spectrometry, and HPLC soton.ac.uk. GC-MS studies have also investigated the hydrolysis of S-nitrosothiols to nitrite, providing insights into their reaction products mdpi.com.

Advanced Analytical Techniques for Biological Matrices

The analysis of this compound in biological matrices presents unique challenges due to the complexity of the sample environment and the need for high sensitivity and specificity. Advanced analytical techniques are crucial for accurately quantifying this compound and understanding its behavior within biological systems.

Trace Analysis Methods and Speciation

Quantifying this compound at trace levels in biological matrices, such as plasma, tissue homogenates, or cell culture media, requires highly sensitive and selective analytical methods. Bioanalytical method validation, often guided by international standards like those from the International Council for Harmonisation (ICH), is essential to ensure the reliability of the data. Key validation parameters include linearity, accuracy, precision, and sensitivity (lower limit of quantitation, LLOQ). researchgate.net

Commonly employed advanced analytical techniques for trace analysis of organic compounds in biological samples include Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV/Vis, mass spectrometry). These techniques offer the necessary sensitivity and selectivity to differentiate the analyte from matrix interferences. researchgate.net

While "speciation" typically refers to the identification and quantification of different chemical forms of an element, in the context of an organic compound like this compound, it pertains to the parent compound and its metabolites or active forms, particularly given its role as an NO donor. Analytical approaches in this regard would focus on quantifying this compound itself and potentially assessing its NO-releasing activity or the formation of NO-related metabolites. Although general principles of trace analysis and speciation are well-established for various compounds, specific detailed methodologies for the comprehensive speciation of this compound's various forms (beyond its NO-donating characteristic) are not extensively detailed in general literature. wikipedia.orgncats.iounige.itdiscovery.csiro.ausoton.ac.uknih.gov

Table 1: General Bioanalytical Method Validation Parameters (ICH Guidelines)

ParameterAcceptability Criteria (Bioanalytical)Description

Drug Discovery and Development Perspectives for Ipramidil

Ipramidil as a Lead Compound for Novel Nitric Oxide Donors

This compound (C₁₀H₁₆N₄O₄), chemically known as N,N-diisopropyl-3,4-furazandicarboxamide 2-oxide, belongs to the furazanone class of compounds ncats.iomedchemexpress.com. Its marked dilator activity in the coronary circulation of isolated working hearts highlights its potential as a lead compound for addressing conditions requiring vasodilation medchemexpress.cnmedchemexpress.comncats.io. Furoxan derivatives, including this compound, are actively investigated for their therapeutic potential, largely due to their ability to donate nitric oxide wikipedia.orgnih.gov. The NO release from furoxanes is typically mediated by a reaction with thiols researchgate.net.

Structure-Activity Relationship (SAR) Studies for Optimized Nitric Oxide Release

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how modifications to a compound's chemical structure influence its biological activity. For compounds like this compound, which function as nitric oxide donors, SAR studies would focus on identifying structural features critical for efficient and controlled NO release. While specific detailed SAR data for this compound's optimized NO release are not extensively documented in general searches, research on related furoxane carboxamides indicates that intramolecular hydrogen bridges significantly impact their in vitro activity researchgate.net. This suggests that precise structural arrangements within the furoxan core and its substituents are crucial for modulating NO donor properties. Inferring SAR often involves comparing the pharmacological data of a lead compound with its structural analogs .

Design and Synthesis of this compound Analogs

The design and synthesis of analogs based on a lead compound like this compound are central to optimizing its therapeutic properties. This compound itself is synthesized through the nitration of isosorbide (B1672297) . The iterative process of chemical synthesis and bioactivity screening is a core component of ligand-based drug design, aiming to identify compounds with optimized biological activity gardp.org. The goal is to create derivatives that might exhibit improved NO release profiles, enhanced stability, better bioavailability, or reduced off-target effects.

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies for compounds like this compound can broadly be categorized into ligand-based and structure-based approaches.

Ligand-Based Drug Design (LBDD): This computational approach is employed when the three-dimensional structure of the biological target is unknown gardp.orgjubilantbiosys.comnih.gov. LBDD leverages the chemical information of existing ligands (compounds known to bind to the target) to design and optimize new drug candidates gardp.orgjubilantbiosys.combiosolveit.de. By analyzing the structure-activity relationships (SAR) of known active and inactive compounds, researchers can predict how similar molecules will interact with the target gardp.orgbiosolveit.de. Tools such as pharmacophore models and molecular shape analysis are integral to LBDD, providing insights into the essential features for biological activity and guiding the design of new molecules jubilantbiosys.comnih.govbiosolveit.de.

Structure-Based Drug Design (SBDD): In contrast, SBDD relies on the known three-dimensional structure of the biological target, typically a protein gardp.orgswri.orgnih.govresearchgate.net. This approach uses computational chemistry tools to identify or design new chemical compounds that are predicted to bind with high affinity and specificity to the target's active site gardp.orgswri.orgopenreview.net. Molecular docking, a key component of SBDD, computationally "fits" compounds into the binding site and calculates their conformation and orientation (docking pose) to predict the most stable interactions gardp.orgswri.org. SBDD can involve virtual screening of large compound libraries or de novo design, where molecular subunits are pieced together to create novel compounds predicted to fit the binding site gardp.org.

Chemoinformatic and Computational Approaches in this compound Research

Chemoinformatic and computational approaches play a vital role in modern drug discovery, offering efficient ways to analyze chemical data, predict molecular behavior, and guide the design of new compounds. These methods are increasingly applied in the research of lead compounds like this compound to accelerate the development process nih.gov.

Molecular Docking and Dynamics Simulations

Molecular Docking: This computational technique is used to predict the preferred orientation of a small molecule (ligand) when it is bound to a receptor (protein) to form a stable complex gardp.orgswri.orgnih.gov. In the context of this compound as an NO donor, molecular docking could be used to predict how this compound or its analogs interact with specific enzymes or receptors involved in the NO pathway or guanylate cyclase activation. It helps in predicting binding affinities and understanding the molecular interactions at the binding site gardp.orgswri.org.

Molecular Dynamics (MD) Simulations: MD simulations are advanced computational methods that model the time-dependent behavior of atoms and molecules, providing a dynamic view of molecular interactions gardp.orgnih.govrsc.orgebsco.comlidsen.comnih.gov. These simulations can capture the atomic-level details and temporal resolution of biomolecular behavior nih.gov. For this compound research, MD simulations could offer insights into the conformational changes of the compound, its interaction with biological membranes, or the dynamics of its NO release mechanism. While specific MD studies on this compound were not detailed in the provided search results, MD simulations are generally valuable for deciphering functional mechanisms of biomolecules and optimizing small molecules in drug design lidsen.comnih.gov. They can also be used to predict binding affinities of analogs .

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful chemoinformatic technique that establishes a mathematical correlation between a compound's chemical structure and its biological activity nih.govnih.gov. The fundamental premise of QSAR is that molecules with similar structural or physicochemical properties tend to exhibit similar biological activities nih.gov. By developing QSAR models from a dataset of this compound derivatives with known NO-donating activity, researchers can predict the activity of new, unsynthesized analogs based solely on their structural features jubilantbiosys.comnih.govnih.gov. These models can provide valuable guidance for the rational design of novel compounds by suggesting structural modifications that are likely to enhance the desired pharmacological response nih.gov.

Advanced Computational and Theoretical Studies on Ipramidil

Chemoinformatics and Machine Learning Applications

Predictive Modeling for ADMET Properties

Predictive modeling for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in the drug discovery and development pipeline. These predictions are essential for identifying and eliminating molecules with unfavorable pharmacokinetic profiles early on, thereby significantly reducing the high costs and failure rates associated with clinical trials creative-biolabs.com. Computational methods, broadly categorized into molecular modeling and data modeling, are employed to assess these critical properties creative-biolabs.com.

For furoxan derivatives, including Ipramidil, computational ADMET prediction has been a subject of various studies. For instance, researchers have computationally investigated series of phenylsulfonyl furoxan and phenstatin (B1242451) derivatives as potential anti-cancer inhibitors. Their in-silico outcomes indicated that several newly designed ligands exhibited promising drug-like profiles and favorable ADMET predictions, suggesting them as prospective candidates for future therapies tandfonline.comresearchgate.net. These studies often leverage techniques like 2D-Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and dynamics simulations to evaluate binding affinities and stability of complexes tandfonline.com.

Another example involves novel furoxan/coumarin hybrids, where in vitro ADME properties were investigated, and physiologically based pharmacokinetic (PBPK) models were constructed using in vitro data to gain detailed pharmacokinetic insights nih.gov. Computational tools such as SwissADME and admetSAR are frequently utilized to predict various ADMET parameters, including physicochemical properties, medicinal chemistry aspects, and toxicity endpoints unar.ac.idnih.govresearchgate.net. These tools provide predictions on over 175 properties, including aqueous solubility, pKa, and cytochrome P450 (CYP) metabolism outcomes, with high accuracy simulations-plus.com. The ability to quickly and accurately predict these properties for thousands of molecules in seconds is highly beneficial for decision-making in drug development simulations-plus.com.

Data from computational ADMET predictions typically include predicted labels (e.g., positive/toxic or negative/nontoxic) and associated probabilities, guiding researchers in selecting compounds with enhanced pharmacokinetic characteristics and reduced toxicity researchgate.net.

Chemical Space Exploration of Furoxan Derivatives

Chemical space exploration is a computational strategy aimed at navigating and identifying novel chemical entities within vast theoretical or tangible molecular libraries. This process is fundamental for generating molecular diversity and complexity, which are critical for discovering new drugs mdpi.comresearchgate.netenamine.net. Furoxan derivatives, recognized for their NO-donating properties and diverse pharmacological activities, are prime candidates for such explorations wikipedia.orgrsc.org.

Multicomponent reactions (MCRs) have been effectively utilized for the rapid generation of molecular diversity around the bioactive furoxan moiety mdpi.comresearchgate.net. By varying different components in these reactions, researchers can synthesize new derivatives and significantly expand the chemical space under investigation mdpi.com. For example, studies have reported the use of Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions to synthesize collections of NO-releasing furoxan derivatives mdpi.comresearchgate.net. This approach allows for the systematic design of compounds with specific structural modifications, enabling the study of structure-activity relationships (SAR) within the furoxan chemical space.

The goal of chemical space exploration is to unlock novel chemical matter at an unprecedented rate, providing trillions of new opportunities for drug discovery enamine.net. This is facilitated by advanced computational platforms that can screen ultra-large molecule collections within seconds to minutes on standard computer hardware biosolveit.de. These platforms leverage combinatorial approaches, using selected building blocks and robust chemical reactions to empower researchers to synthesize the discovered results biosolveit.de. The exploration can be guided by applying constraints or increasing the chemical diversity of retrieved results, allowing for tailored chemical spaces to match specific research needs biosolveit.de.

Network Pharmacology Approaches for Polypharmacology Analysis

Network pharmacology represents a paradigm shift in drug discovery, moving from the traditional "one-target, one-drug" approach to a more holistic "network-target, multiple-component-therapeutics" model jrespharm.commdpi.com. This emerging discipline integrates principles from information networks and pharmacology to understand drug interactions and actions within multiple biological targets and pathways jrespharm.comamazon.com. It is particularly valuable for analyzing polypharmacology, a phenomenon where a single drug binds to two or more molecular targets within biological networks tcmsp-e.comresearchgate.net. Many effective therapeutic compounds, including those from natural products, achieve their efficacy by modulating multiple proteins rather than a single target jrespharm.comtcmsp-e.com.

For furoxan derivatives like this compound, which are known for their NO-releasing properties and diverse biological activities, network pharmacology can provide insights into their complex mechanisms of action. The methodology typically involves several key steps:

Identification of Compound- and Disease-Related Genes: This initial phase involves gathering data on genes and proteins associated with the compound's known biological effects and the diseases it might treat mdpi.com.

Construction of Protein-Protein Interaction (PPI) Networks: By integrating data from various sources, a network illustrating the interactions between target proteins is constructed. This network helps visualize the interconnectedness of biological systems mdpi.com.

Network Analysis and Visualization: Advanced computational tools are used to analyze the constructed networks, identifying key nodes (e.g., crucial proteins or pathways) and predicting potential pharmacological pathways mdpi.com. Topological metrics analysis focuses on the characteristics of the network or its components jrespharm.com.

Network pharmacology helps to decipher the action mechanisms of medicines by examining drug-target networks and protein-protein interaction networks tcmsp-e.com. This approach is particularly beneficial for understanding the internal mechanisms and drug actions in complex diseases, where multiple factors contribute to the pathology jrespharm.com. By integrating network biology with polypharmacology, researchers can broaden their view on druggable targets and gain a deeper understanding of the pharmacological actions of compounds, laying the groundwork for future drug discovery efforts mdpi.com.

Future Research Directions and Translational Opportunities for Ipramidil

Exploration of Ipramidil's Role in Specific Disease Models

The ability of this compound to release nitric oxide suggests its applicability in diseases where NO bioavailability is compromised or where NO-mediated pathways offer therapeutic advantages.

Chronic lung infections, particularly in conditions like cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD), are frequently exacerbated by the formation of bacterial biofilms. Biofilms are structured communities of bacteria encased in an extracellular matrix, which provides significant resistance to conventional antibiotic treatments and host immune responses. wikipedia.orgguidetopharmacology.orgwikiwand.comwikipedia.orgguidetopharmacology.org

Nitric oxide (NO) has emerged as a promising antibiofilm agent. It exhibits a dual action: at low, non-toxic concentrations, NO can prevent bacterial attachment and disperse existing biofilms, while at higher concentrations, it demonstrates bactericidal effects. wikiwand.comnih.gov Crucially, NO can enhance the susceptibility of biofilm-encased bacteria to antibiotics, suggesting its role as an adjunctive therapy. wikiwand.com Endogenous NO pathways are often compromised in patients with chronic lung infections where biofilms are prevalent. wikiwand.comh-its.org

This compound, as a furoxan derivative and NO donor, presents a compelling candidate for investigation in this domain. wikiwand.comnih.govncats.io Research indicates that NO modulates biofilm formation, particularly in Pseudomonas aeruginosa, by regulating the intracellular levels of cyclic dimeric GMP (c-di-GMP). High concentrations of c-di-GMP promote the transition from planktonic growth to biofilm formation, and NO has been shown to decrease these levels by stimulating phosphodiesterases. wikiwand.comnih.gov This mechanism suggests that this compound could potentially disrupt established biofilms and prevent their formation, thereby improving the effectiveness of antimicrobial therapies in chronic lung infections.

While this compound is well-recognized for its direct vasodilatory effects, mediated by the activation of guanylate cyclase and subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, its role in cardiovascular diseases may extend beyond acute vasodilation. wikipedia.orgctdbase.org

Endothelial dysfunction, characterized by impaired NO production, is a critical early step in the development of various cardiovascular pathologies, including hypertension, hypercholesterolemia, and atherosclerosis. nih.gov Reduced NO bioavailability is a significant predictor of future cardiovascular events. nih.gov Given that this compound functions as an NO donor, future research could explore its potential to restore or improve endothelial function, mitigate oxidative stress, and exert anti-atherosclerotic or anti-thrombotic effects, which are all processes influenced by NO homeostasis. Such investigations would aim to uncover this compound's broader impact on cardiovascular health beyond its immediate vasodilatory action.

Nitric oxide dysregulation is a common pathophysiological feature in a growing number of diseases, presenting new avenues for this compound research. For instance, secondary pulmonary hypertension (PH), a significant cause of morbidity and mortality in hemolytic disorders like sickle cell disease and thalassemia, is strongly linked to impaired NO bioavailability. guidetopharmacology.org This impairment results from the consumption of NO by cell-free hemoglobin and the limitation of the NO synthase substrate, arginine, by arginase. guidetopharmacology.org NO donors are considered promising therapeutic strategies for these conditions. guidetopharmacology.org

Similarly, hypoxic pulmonary vasoconstriction (HPV) and pulmonary arterial hypertension (PAH) are associated with elevated levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase, leading to impaired NO-mediated vasodilation. metabolomicsworkbench.org Excessive arginase activity, which impacts arginine and NO bioavailability, has also been implicated in diseases such as asthma. guidetopharmacology.org The NO-donating capacity of this compound suggests its potential utility in these emerging areas where restoring NO balance could offer therapeutic benefits.

Development of Advanced Delivery Systems for this compound and Analogs

Optimizing the delivery of this compound is crucial for enhancing its therapeutic index, ensuring sustained release, and achieving targeted action, thereby minimizing systemic exposure and potential off-target effects.

Targeted drug delivery systems aim to transport therapeutic agents specifically to the site of disease, improving efficacy and reducing adverse effects. mitoproteome.orgnih.gov For compounds like this compound, which exert their effects via NO release, precise delivery could be highly advantageous. Strategies for targeted delivery include exploiting the enhanced permeability and retention (EPR) effect in areas with compromised vasculature (e.g., tumors or inflamed tissues), utilizing stimuli-responsive drug carriers, or conjugating this compound or its analogs to specific targeting ligands such as antibodies or aptamers. mitoproteome.orgnih.govuni.lueasychem.orgatamanchemicals.com Polymeric micelles and nanoparticles are examples of carriers that can be engineered for such precision. mitoproteome.orguni.luatamanchemicals.com Chemotactic drug targeting, which involves guiding drug carriers using chemical signals released by target cells or tissues, represents another innovative approach for highly specific delivery. nih.gov

Controlled release formulations are designed to deliver drugs over an extended period at a predefined rate, which can improve drug stability, maximize bioavailability, and reduce the frequency of administration. ncats.iowikipedia.orgmetabolon.comwikipedia.orgqu.edu.iq For this compound, which is currently being explored in formulations to enhance its delivery and stability, controlled-release systems are a key focus. wikipedia.org

Various technologies can be employed for controlled release, including polymer coatings, hydrogels, and osmotic pressure systems. metabolon.comqu.edu.iq Hydrogels, for instance, can encapsulate drugs and regulate their release through mechanisms such as drug-polymer interactions, network degradation, or mechanical deformation. ncats.ioqu.edu.iq The rate of drug release from hydrogels can be modulated by factors such as the gel concentration and the presence of enzymes that can degrade the polymer matrix. ncats.io Furthermore, techniques like lyophilization (freeze-drying) can be utilized to enhance the stability of this compound, facilitating its incorporation into advanced controlled-release formulations. wikipedia.org The development of such systems could provide more consistent therapeutic levels of this compound, optimizing its clinical utility.

Integration of Multi-Omics Data in this compound Research

The comprehensive understanding of a compound's biological effects often necessitates the integration of high-throughput "omics" data. For this compound, while its primary mechanism as an NO donor is known, multi-omics approaches can uncover a broader spectrum of its cellular and systemic impacts.

Proteomics and Metabolomics to Uncover Novel Pathways

Proteomics, the large-scale study of proteins, and metabolomics, the comprehensive analysis of metabolites, are powerful tools for elucidating drug mechanisms of action and identifying novel biological pathways influenced by a compound nih.govnih.gov. For this compound, these techniques could provide granular insights into how its NO-donating activity translates into cellular responses.

Proteomics: By analyzing changes in protein expression, modification, or interaction in response to this compound treatment, researchers could identify direct protein targets beyond guanylate cyclase, or uncover downstream signaling cascades affected by cGMP elevation. For instance, quantitative proteomics can reveal deregulated proteins and altered signaling pathways in response to small molecules nih.gov. This could reveal novel pathways related to this compound's effects on vascular tone, inflammation, or other cellular processes.

Metabolomics: Investigating the metabolomic profile changes induced by this compound could shed light on metabolic pathways modulated by its action. As NO is a versatile signaling molecule, this compound's influence might extend to various metabolic networks, including those related to energy metabolism, oxidative stress, or lipid biosynthesis. Metabolomic analysis has been successfully used to reveal disrupted pathways in response to drug compounds nih.govnih.gov. Such studies could identify biomarkers of this compound's efficacy or reveal previously unappreciated therapeutic avenues.

Systems Biology Approaches for Comprehensive Understanding

Systems biology integrates diverse biological data, including genomics, transcriptomics, proteomics, and metabolomics, with computational modeling to construct a holistic view of biological systems and their responses to perturbations, such as drug exposure longdom.org. For this compound, a systems biology approach would involve:

Data Integration: Combining data from this compound-treated cells or tissues across various omics platforms (e.g., gene expression changes, protein abundance shifts, and metabolite alterations).

Network Analysis: Constructing and analyzing biological networks (e.g., protein-protein interaction networks, metabolic pathways) to identify key nodes or modules most significantly affected by this compound. This can reveal how this compound’s action on NO signaling propagates through complex biological systems.

Computational Modeling: Developing mathematical models to simulate the dynamic interactions within these networks, predicting this compound's effects under different physiological or pathological conditions. This can help in understanding the interplay of various factors contributing to its therapeutic effects and potential off-target activities.

By adopting a systems biology perspective, researchers can move beyond individual molecular events to understand the emergent properties of this compound's action within the complexity of a living system.

Ethical and Regulatory Considerations in Future this compound Research

Ethical considerations and regulatory frameworks increasingly emphasize the humane treatment of animals and the reduction, refinement, and replacement (3Rs) of animal testing in drug development ten-bio.comfrontiersin.orgnih.goveara.eu. Future research on this compound will need to align with these evolving standards.

Refinement of Preclinical Models to Reduce Animal Use

The "3Rs" principle — Replacement, Reduction, and Refinement — guides ethical animal research nih.goveara.eu. For this compound, which has historically been studied in isolated organ preparations like guinea pig working hearts and isolated rabbit femoral arteries, the focus on refinement and reduction is particularly pertinent soton.ac.ukresearchgate.netresearchgate.netresearchgate.net.

Reduction: Optimizing experimental designs to minimize the number of animals required to obtain statistically significant data. This includes robust study planning, appropriate statistical power calculations, and sharing of control data across studies.

Refinement: Improving animal welfare by minimizing pain, distress, and discomfort. This could involve less invasive procedures, improved housing conditions, and better pain management. For this compound, which has been studied in ex vivo isolated organ models, this already represents a step towards refinement compared to whole-animal in vivo studies, as it limits the use of sentient beings to the necessary tissues.

Replacement: Actively seeking and developing non-animal methods. This is where advancements in in silico and in vitro testing become crucial. Regulatory bodies, such as the FDA, are increasingly accepting human-relevant non-animal methods, removing the strict requirement for animal studies prior to human studies ten-bio.com.

Advancements in In Silico and In Vitro Testing

Significant advancements in computational and cell-based models offer promising avenues for this compound research, potentially reducing reliance on animal models.

In Silico Testing: Computational methods, or "in silico" approaches, involve computer simulations to predict a compound's biological activity, toxicity, and pharmacokinetic properties eupati.euyoutube.comnih.govarxiv.org.

Molecular Docking and Virtual Screening: These techniques can predict how this compound interacts with potential protein targets based on its chemical structure and the target's 3D structure youtube.comnih.gov. This can help identify novel targets or off-target interactions that might contribute to its effects or potential side effects.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can correlate this compound's chemical structure with its biological activity, allowing for the prediction of activity for new this compound analogs without experimental synthesis and testing.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Computational models can simulate this compound's absorption, distribution, metabolism, and excretion (ADME) in the body, as well as its dose-response relationships, aiding in predicting its behavior in biological systems.

In Vitro Testing: Advances in cell culture technologies allow for more complex and physiologically relevant in vitro models researchgate.neteupati.eunih.govnih.gov.

Human Cell Lines and Primary Cells: Utilizing human-derived cell lines or primary cells allows for direct investigation of this compound's effects in a human context, avoiding species-specific differences often encountered in animal models.

3D Cell Culture and Organoids: These models mimic the complex architecture and functionality of human tissues and organs more closely than traditional 2D cell cultures eara.eunih.gov. For this compound, "organ-on-a-chip" models representing vascular tissue could provide highly relevant data on its vasodilatory effects and other cardiovascular impacts in a controlled in vitro environment nih.gov.

Co-culture Systems: Combining different cell types (e.g., endothelial cells and smooth muscle cells for vascular studies) can create more physiologically accurate models to study this compound's multi-cellular interactions.

These advancements in in silico and in vitro testing provide powerful, ethical, and often more predictive alternatives to traditional animal testing, paving the way for more efficient and responsible future research into this compound.

Q & A

Q. What statistical approaches are appropriate for dose-response studies of this compound?

  • Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using tools like GraphPad Prism. Report 95% confidence intervals and apply F-tests to compare curve parameters. Use ANOVA with post-hoc corrections for multi-dose comparisons. Share raw data in repositories like Zenodo for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.